2,6-Dibromo-3,7-diiodonaphthalene
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Overview
Description
2,6-Dibromo-3,7-diiodonaphthalene is an organic compound that belongs to the class of halogenated naphthalenes This compound is characterized by the presence of two bromine atoms and two iodine atoms attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,7-diiodonaphthalene typically involves halogenation reactions. One common method is the bromination and iodination of naphthalene derivatives. For instance, starting with 2,6-dibromonaphthalene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,7-diiodonaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield naphthol derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
2,6-Dibromo-3,7-diiodonaphthalene has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Materials Science: Employed in the development of semiconducting materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Analytical Chemistry: Utilized in the preparation of standards and reagents for analytical methods.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,7-diiodonaphthalene in various applications involves its ability to participate in halogen bonding and π-π interactions. These interactions influence the compound’s reactivity and stability. In organic electronics, the compound’s halogen atoms can facilitate charge transport and improve the performance of devices .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromonaphthalene: Another halogenated naphthalene with two bromine atoms at different positions.
2,6-Dibromonaphthalene: Lacks the iodine atoms present in 2,6-Dibromo-3,7-diiodonaphthalene.
2,3-Dichloronaphthalene: Contains chlorine atoms instead of bromine and iodine.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
62131-93-5 |
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Molecular Formula |
C10H4Br2I2 |
Molecular Weight |
537.75 g/mol |
IUPAC Name |
2,6-dibromo-3,7-diiodonaphthalene |
InChI |
InChI=1S/C10H4Br2I2/c11-7-1-5-3-10(14)8(12)2-6(5)4-9(7)13/h1-4H |
InChI Key |
BFNOAMAFINMBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1Br)I)Br)I |
Origin of Product |
United States |
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